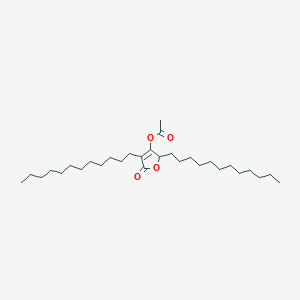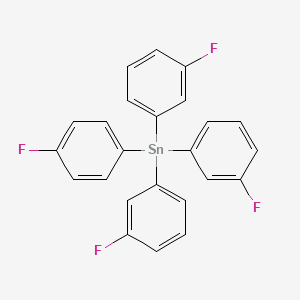
Tris(3-fluorophenyl)(4-fluorophenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-fluorophenyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of three 3-fluorophenyl groups and one 4-fluorophenyl group attached to a central tin atom
Méthodes De Préparation
The synthesis of Tris(3-fluorophenyl)(4-fluorophenyl)stannane typically involves the reaction of tin tetrachloride with 3-fluorophenyl and 4-fluorophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+3C6H4F+C6H4F→Sn(C6H4F)3(C6H4F)+4HCl
The reaction mixture is typically refluxed in an appropriate solvent, such as diethyl ether, and the product is purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Tris(3-fluorophenyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(3-fluorophenyl)(4-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tris(3-fluorophenyl)(4-fluorophenyl)stannane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tris(3-fluorophenyl)(4-fluorophenyl)stannane can be compared with other similar organotin compounds, such as Tris(4-fluorophenyl)stannane and Tris(3-fluorophenyl)antimony These compounds share similar structural features but differ in their chemical reactivity and applications
Similar compounds include:
- Tris(4-fluorophenyl)stannane
- Tris(3-fluorophenyl)antimony
- Tris(4-fluorophenyl)antimony
These compounds can be used as references to understand the unique properties and applications of this compound.
Propriétés
Numéro CAS |
62942-30-7 |
|---|---|
Formule moléculaire |
C24H16F4Sn |
Poids moléculaire |
499.1 g/mol |
Nom IUPAC |
tris(3-fluorophenyl)-(4-fluorophenyl)stannane |
InChI |
InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h2-5H;3*1-2,4-5H; |
Clé InChI |
OVJMPDDOAZUJSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


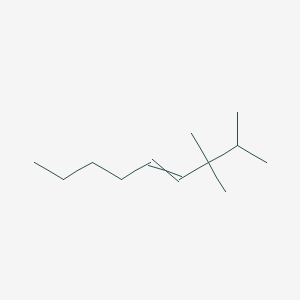
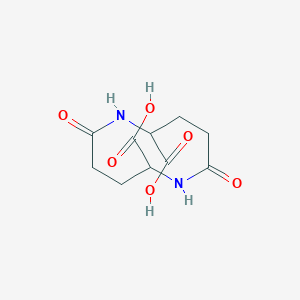
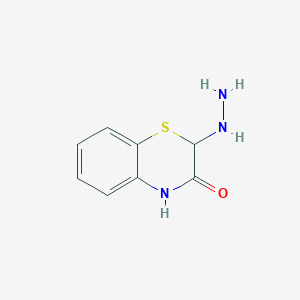
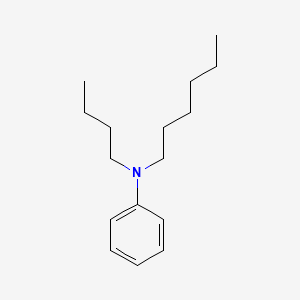
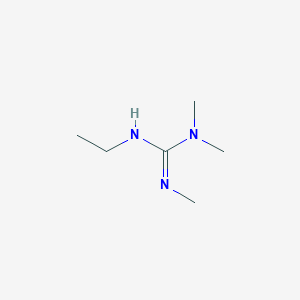
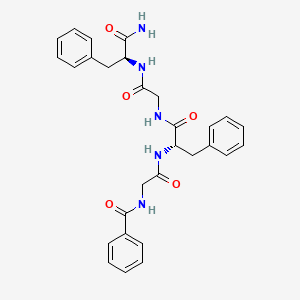
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
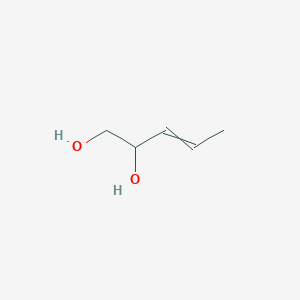
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
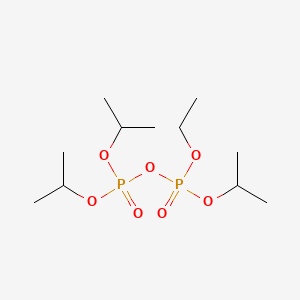


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
